molecular formula C17H31BO2 B13631633 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13631633
M. Wt: 278.2 g/mol
InChI Key: DRPMDLCZNXWNSQ-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and potential applications in various fields. This compound features a cyclohexylidene group attached to a dioxaborolane ring, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butylcyclohexanone with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives. These products can be further utilized in different applications, including organic synthesis and materials science .

Scientific Research Applications

2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-tert-butylcyclohexylidene)propanoate
  • 4-tert-Butylcyclohexylidene oxide
  • 2-(4-tert-Butylcyclohexylidene)hydrazinecarboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring boron-containing compounds with specific properties .

Properties

Molecular Formula

C17H31BO2

Molecular Weight

278.2 g/mol

IUPAC Name

2-[(4-tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H31BO2/c1-15(2,3)14-10-8-13(9-11-14)12-18-19-16(4,5)17(6,7)20-18/h12,14H,8-11H2,1-7H3

InChI Key

DRPMDLCZNXWNSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(C)(C)C

Origin of Product

United States

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